Methimepip dihydrobromide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

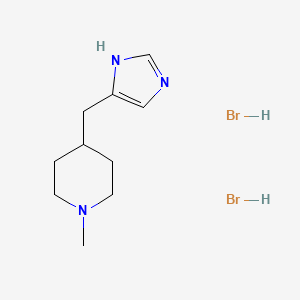

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJPHXJFOFOXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC2=CN=CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462102 | |

| Record name | Methimepip dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817636-54-7 | |

| Record name | Methimepip dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methimepip Dihydrobromide: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimepip (B1250565) is a synthetic organic compound that functions as a potent and highly selective histamine (B1213489) H3 receptor (H3R) agonist.[1][2] Structurally, it is an N-methyl-substituted derivative of immepip.[1] Its high affinity and selectivity for the H3R make it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor. The histamine H3 receptor is primarily expressed in the central nervous system (CNS) where it acts as a key regulator of neurotransmitter release.[3][4] This guide provides a detailed overview of methimepip's mechanism of action, supported by quantitative data, signaling pathway diagrams, and descriptions of key experimental methodologies.

Core Mechanism of Action at the Histamine H3 Receptor

The primary mechanism of action of methimepip is the direct stimulation of the histamine H3 receptor. The H3R is a G-protein coupled receptor (GPCR) that couples to the inhibitory Gαi/o protein subunit.[3][5] As an agonist, methimepip binds to and activates the H3R, initiating a cascade of intracellular events that ultimately modulate neuronal activity.

The H3R functions in two distinct capacities:

-

Presynaptic Autoreceptor: Located on histaminergic neurons, the H3R acts as a feedback inhibitor.[3] Activation by histamine (or an agonist like methimepip) inhibits further synthesis and release of histamine from the neuron.[3][6]

-

Presynaptic Heteroreceptor: The H3R is also located on the terminals of non-histaminergic neurons.[3][7] Its activation here inhibits the release of a variety of other key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[3][4]

Therefore, the principal effect of methimepip in the CNS is to suppress the release of histamine and other neurotransmitters by activating these inhibitory presynaptic receptors.[1][6]

Quantitative Receptor Profile

Methimepip's pharmacological profile is characterized by its high affinity for the human H3R and remarkable selectivity over other histamine receptor subtypes.[1][2] This high selectivity is crucial for its use as a specific research tool. The quantitative data for methimepip's binding affinity and functional potency are summarized below.

| Compound | Receptor | Species | Assay Type | Value | Reference |

| Methimepip | Histamine H3 | Human | Binding Affinity (pKi) | 9.0 | [1][2] |

| Histamine H3 | Human | Functional Agonism (pEC50) | 9.5 | [1][2] | |

| Histamine H3 | Guinea Pig | Functional Agonism (pD2) | 8.26 | [1][2] | |

| Selectivity | H3 vs H4 | Human | Binding Affinity | ~2000-fold | [1][2] |

| H3 vs H1 & H2 | Human | Binding Affinity | >10,000-fold | [1][2] |

-

pKi: The negative logarithm of the inhibitory constant (Ki), indicating binding affinity. A higher value signifies stronger binding.

-

pEC50: The negative logarithm of the half-maximal effective concentration (EC50), indicating functional potency. A higher value signifies greater potency.

-

pD2: A measure of agonist potency derived from functional assays.

Intracellular Signaling Pathways

Activation of the H3R by methimepip initiates a canonical Gαi/o signaling pathway. This pathway is central to the receptor's inhibitory effects on neurotransmitter release.

Upon agonist binding, the Gαi/o-coupled H3R facilitates the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase (AC).[5] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces the activity of Protein Kinase A (PKA).[5] This cascade is a primary mechanism for H3R-mediated inhibition.

Additionally, H3R stimulation can activate other pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K pathways, which can influence longer-term cellular processes like gene transcription and cell survival.[5]

Key Experimental Protocols

The quantitative data characterizing methimepip's mechanism of action are derived from standardized in vitro and in vivo assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To quantify the affinity of methimepip for the histamine H3 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.[8]

-

Assay Components: The assay mixture in each well contains:

-

Receptor-containing cell membranes.

-

A fixed concentration of a specific H3R radioligand (e.g., [3H]-Nα-methylhistamine).

-

Varying concentrations of the unlabeled test compound (methimepip).

-

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.[9]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration over glass fiber filters.[10]

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of methimepip that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Microdialysis

This in vivo technique confirms the functional consequences of H3R agonism in a physiological system by measuring neurotransmitter levels directly in the brain of a living animal.

Objective: To determine if methimepip reduces histamine release in the brain, consistent with H3 autoreceptor agonism.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the hypothalamus) of an anesthetized rat.[1]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

-

Baseline Measurement: Dialysate samples are collected at regular intervals to establish a stable baseline level of histamine.

-

Drug Administration: Methimepip is administered systemically (e.g., intraperitoneal injection).[1][2]

-

Post-Drug Measurement: Sample collection continues to measure changes in histamine concentration following drug administration.

-

Analysis: The concentration of histamine in the dialysate samples is quantified using a highly sensitive analytical method, such as HPLC.

Results: Studies using this protocol have shown that a 5 mg/kg intraperitoneal administration of methimepip reduces the basal level of brain histamine to approximately 25% of baseline, confirming its potent H3R agonist activity in vivo.[1][2]

Conclusion

Methimepip dihydrobromide's mechanism of action is centered on its function as a highly potent and selective agonist for the presynaptic inhibitory histamine H3 receptor. By activating this Gi/o-coupled receptor, it effectively suppresses the release of histamine (via autoreceptor action) and other major neurotransmitters (via heteroreceptor action) in the central nervous system. This activity is underpinned by the inhibition of the adenylyl cyclase/cAMP signaling pathway. The combination of high affinity, potent agonist activity, and exceptional selectivity makes methimepip an indispensable tool for elucidating the complex roles of the histaminergic system in neuroscience research.

References

- 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methimepip Dihydrobromide: A Technical Guide to its Function as a Histamine H3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimepip (B1250565) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R). This technical guide provides an in-depth overview of its core function, mechanism of action, and pharmacological profile. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support researchers in the fields of pharmacology and drug development.

Core Function and Mechanism of Action

Methimepip dihydrobromide is a piperidine (B6355638) derivative that acts as a full agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine in the central nervous system (CNS).[2] It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.

The agonistic action of Methimepip on H3 receptors leads to the inhibition of histamine release from presynaptic neurons.[3] This is a key aspect of its function, as evidenced by in vivo microdialysis studies in rats, where administration of Methimepip reduced the basal level of brain histamine.[3] By activating H3 autoreceptors, Methimepip effectively decreases the concentration of histamine in the synaptic cleft.

Pharmacological Profile

This compound exhibits a high affinity and remarkable selectivity for the human histamine H3 receptor.

Binding Affinity and Selectivity

Quantitative data from radioligand binding assays demonstrate Methimepip's nanomolar affinity for the human H3 receptor, with significantly lower affinity for other histamine receptor subtypes.[1]

| Receptor Subtype | pKi Value | Fold Selectivity vs. H3R |

| Human H3 Receptor (hH3R) | 9.0 | - |

| Human H4 Receptor (hH4R) | 5.7 | >2000 |

| Human H1 Receptor (hH1R) | < 5.0 | >10000 |

| Human H2 Receptor (hH2R) | < 5.0 | >10000 |

Table 1: Binding affinities (pKi) of this compound for human histamine receptors. Data sourced from multiple studies.[1][3]

Functional Activity

Functional assays confirm Methimepip's potent agonist activity at the H3 receptor.

| Assay | Species | Measured Parameter | Value |

| Guinea Pig Ileum Contraction | Guinea Pig | pD2 | 8.26 |

| Human H3 Receptor Functional Assay | Human | pEC50 | 9.5 |

Table 2: Functional potency of this compound. pD2 value from guinea pig ileum assay and pEC50 from a human H3 receptor functional assay.[1][3]

Key Experimental Protocols

The following are detailed methodologies for the principal experiments used to characterize the function of this compound.

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol determines the binding affinity of Methimepip for the H3 receptor.

Materials:

-

HEK293T cells transiently expressing the human H3 receptor.[2]

-

Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).[2]

-

Non-specific binding control: Clobenpropit (B1669187) (10 µM).[2]

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.[2]

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

For competition binding, add increasing concentrations of this compound.

-

Add the radioligand, [3H]-NAMH, at a concentration of approximately 2 nM.[2]

-

To determine non-specific binding, add 10 µM clobenpropit to a separate set of wells.[2]

-

Incubate the plate for 2 hours at 25°C with continuous shaking.[2]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of Methimepip from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Guinea Pig Ileum Contraction Assay for Functional Agonism

This ex vivo assay assesses the functional potency of Methimepip as an H3 receptor agonist.

Materials:

-

Male guinea pig.

-

Tyrode's solution.

-

Organ bath with an isotonic force transducer.

-

Carbogen (B8564812) gas (95% O2, 5% CO2).

-

This compound solutions of varying concentrations.

-

Electrical field stimulation (EFS) equipment.

Procedure:

-

Tissue Preparation:

-

Organ Bath Setup:

-

Experimental Procedure:

-

Induce contractions of the ileum by electrical field stimulation (EFS).

-

Once a stable baseline of EFS-evoked contractions is established, add increasing concentrations of this compound to the organ bath.

-

Record the inhibition of the EFS-evoked contractions at each concentration.

-

-

Data Analysis:

-

Construct a concentration-response curve for the inhibitory effect of Methimepip.

-

Calculate the pD2 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximum inhibition.

-

In Vivo Microdialysis for Brain Histamine Levels

This in vivo technique measures the effect of Methimepip on histamine release in the brain of a living animal.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Ringer's solution.

-

HPLC with fluorescence detection.

-

This compound for intraperitoneal (i.p.) administration.

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the desired brain region (e.g., hypothalamus).[5]

-

-

Microdialysis:

-

Drug Administration:

-

After a baseline collection period, administer this compound via intraperitoneal injection (e.g., 5 mg/kg).[3]

-

Continue to collect dialysate samples.

-

-

Sample Analysis:

-

Analyze the histamine concentration in the dialysate samples using HPLC with fluorescence detection.

-

-

Data Analysis:

-

Compare the histamine levels in the samples collected before and after the administration of Methimepip to determine its effect on histamine release.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key biological and experimental processes are provided below using Graphviz (DOT language).

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Guinea Pig Ileum Contraction Assay Workflow.

Potential Therapeutic Applications

Due to its ability to modulate histaminergic neurotransmission, this compound and other H3R agonists have been investigated for their potential in treating various neurological and psychiatric disorders. Preclinical studies suggest that H3R agonists could be beneficial in conditions such as sleep-wake disorders, epilepsy, and cognitive deficits.[1] The ability of Methimepip to cross the blood-brain barrier makes it a valuable tool for CNS research.[1]

Conclusion

This compound is a powerful research tool characterized by its high potency and selectivity as a histamine H3 receptor agonist. Its primary function is to inhibit the release of histamine in the CNS, thereby modulating histaminergic neurotransmission. The detailed pharmacological profile and experimental methodologies provided in this guide offer a comprehensive resource for scientists and researchers investigating the role of the histamine H3 receptor in health and disease.

References

- 1. This compound (817636-54-7) for sale [vulcanchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methimepip Dihydrobromide: A Technical Guide to a Selective Histamine H3 Receptor Agonist

Introduction

Methimepip (B1250565) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R).[1][2] As a member of the piperidine (B6355638) derivative family, its chemical structure is 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine.[3] Its high affinity and selectivity make it an invaluable pharmacological tool for researchers investigating the physiological and pathological roles of the H3 receptor in the central nervous system and periphery. This document provides a comprehensive technical overview of Methimepip dihydrobromide, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization, intended for a scientific audience in pharmacology and drug development.

Chemical and Physical Properties

Methimepip is synthesized through a multi-step process that typically involves the alkylation of 1-methylpiperidine (B42303) with a protected imidazole-methyl halide, followed by deprotection and salt formation with hydrobromic acid to yield the stable dihydrobromide salt.[3] This salt form enhances its stability and solubility in polar solvents like water and DMSO.[2][3]

| Property | Value | Reference |

| Chemical Name | 4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidine dihydrobromide | |

| CAS Number | 817636-54-7 | [3] |

| Molecular Formula | C₁₀H₁₇N₃ · 2HBr | [3] |

| Molecular Weight | 341.09 g/mol | [3][4] |

| Purity | >98% (HPLC) | [3][4] |

| Solubility | Soluble in water (to 100 mM) and DMSO. | [3] |

| Storage | Desiccate at room temperature. The crystalline structure is hygroscopic. | [3] |

Pharmacological Profile

Methimepip's pharmacological activity is characterized by its high binding affinity and selectivity for the H3 receptor, potent functional agonism, and distinct in vivo effects on neurotransmitter systems.

Binding Affinity and Selectivity

Methimepip exhibits a nanomolar affinity for the human histamine H3 receptor, with significantly lower affinity for other histamine receptor subtypes, demonstrating its high selectivity.[1][3]

| Receptor Subtype | pKi Value | Selectivity vs. hH3R | Reference |

| Human H3 | 9.0 | - | [1][3] |

| Human H4 | 5.7 | ~2000-fold | |

| Human H1 | < 5.0 | >10,000-fold | |

| Human H2 | < 5.0 | >10,000-fold | [2] |

Functional Activity

Functional assays confirm Methimepip as a full and potent H3R agonist.[1][3] However, some studies suggest it may act as a biased agonist, showing different efficacy in activating various downstream signaling pathways.[3]

| Assay | Species/System | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | HEK-293 cells (recombinant hH3R) | EC₅₀ | ~1 nM | [3] |

| β-Arrestin Recruitment | HEK-293 cells (recombinant hH3R) | EC₅₀ | 17 nM (50% activity) | [3] |

| EFS-Evoked Contractions | Guinea Pig Ileum | pD₂ | 8.26 | [1][3] |

| cAMP Inhibition | Human H3R | pEC₅₀ | 9.5 |

In Vivo Effects

As an H3R agonist, Methimepip acts on presynaptic autoreceptors to inhibit the synthesis and release of histamine.[5] This mechanism is demonstrated in vivo through microdialysis studies.

| Experiment | Animal Model | Dose & Route | Key Finding | Reference |

| Brain Histamine Release | Rat | 5 mg/kg, i.p. | Reduced basal histamine levels to ~25%. | [1] |

| Glutamate (B1630785) Release | Rat | 1 mg/kg | Reduced the probability of glutamate release in the dentate gyrus. | [6][7] |

| Long-Term Potentiation (LTP) | Rat | 1 mg/kg | Diminished LTP in the dentate gyrus. | [6][7] |

Mechanism of Action and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[5][8] Activation of H3R by an agonist like Methimepip initiates a cascade of intracellular events.

The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[9] This is the primary mechanism through which H3R activation inhibits neurotransmitter release.

Caption: Canonical Gαi/o signaling pathway activated by Methimepip.

Beyond the canonical pathway, H3R activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in processes like cell survival and plasticity.[9][10]

Caption: Overview of multiple signaling pathways modulated by H3R activation.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of Methimepip by measuring its ability to compete with a known radiolabeled H3R ligand.[11][12]

-

Objective: To determine the inhibitory constant (Ki) of Methimepip at the H3 receptor.

-

Materials:

-

Cell membranes from HEK-293 cells stably expressing the human H3 receptor.[13]

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: 10 µM Clobenpropit or 100 µM Histamine.[11][14]

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[14][15]

-

Scintillation cocktail and counter.[15]

-

-

Methodology:

-

Membrane Preparation: Homogenize H3R-expressing cells in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min).[15] Resuspend the pellet in fresh binding buffer and determine the protein concentration (e.g., via BCA assay).[11][15]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]NAMH (e.g., 2 nM), and varying concentrations of Methimepip.[14]

-

Incubation: Incubate the plate for 2 hours at 25°C with gentle agitation to reach equilibrium.[11][14]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked filter plate to separate bound from free radioligand.[14][15] Wash the filters multiple times with ice-cold wash buffer.[15]

-

Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[15]

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Methimepip to generate a competition curve. Calculate the IC₅₀ value using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of Methimepip to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.[8]

-

Objective: To determine the potency (EC₅₀) and efficacy of Methimepip in inhibiting cAMP production.

-

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.[8]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[8]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).[8][16]

-

Test Compound: this compound, serially diluted.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]

-

-

Methodology:

-

Cell Plating: Seed H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.[8][17]

-

Antagonist Pre-incubation (for antagonist studies): For agonist characterization, this step is omitted.

-

Agonist Stimulation: Replace the culture medium with assay buffer containing serial dilutions of Methimepip. Incubate for 15-30 minutes at 37°C.[8]

-

Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a further 15-30 minutes.[8][16]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[8][18]

-

-

Data Analysis: Plot the measured cAMP signal against the log concentration of Methimepip. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (or pEC₅₀) and the maximal inhibition.[8]

Caption: Workflow for a cAMP accumulation functional assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the in vivo effects of Methimepip.[1][19][20]

-

Objective: To measure the effect of systemic administration of Methimepip on extracellular histamine levels in the brain.[1]

-

Materials:

-

Laboratory animal (e.g., Wistar or Sprague-Dawley rat).[1][21]

-

Stereotaxic apparatus for surgery.

-

Microdialysis probe.[22]

-

Perfusion pump and solution (e.g., artificial cerebrospinal fluid).

-

Fraction collector.

-

Analytical system for histamine quantification (e.g., HPLC with fluorescence detection).[21]

-

Test Compound: this compound dissolved in saline.

-

-

Methodology:

-

Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., hypothalamus or cortex).[1] Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe at a low, constant flow rate (e.g., 1-2 µL/min) with perfusion solution.[19]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular histamine concentration.[22]

-

Drug Administration: Administer Methimepip via the desired route (e.g., 5 mg/kg, intraperitoneally).[1]

-

Post-injection Collection: Continue to collect dialysate samples for several hours to monitor the drug-induced changes in histamine levels.

-

Sample Analysis: Analyze the histamine concentration in the collected dialysate fractions using a sensitive analytical method like HPLC.[21]

-

-

Data Analysis: Express the histamine concentrations in post-injection samples as a percentage of the average baseline concentration. Plot the percentage change over time to visualize the pharmacokinetic and pharmacodynamic profile of Methimepip.

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound is a cornerstone tool for pharmacological research into the histamine H3 receptor. Its high potency and exceptional selectivity allow for precise interrogation of H3R-mediated signaling and physiology. The data and protocols summarized in this guide underscore its utility in a range of applications, from in vitro receptor binding and functional assays to in vivo studies of neurotransmission. For scientists and drug development professionals, Methimepip remains an essential agonist for validating H3R-targeted therapeutic strategies and exploring the complex biology of the histaminergic system.

References

- 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound (817636-54-7) for sale [vulcanchem.com]

- 4. scbt.com [scbt.com]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 6. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of the histamine H(3) receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. benchchem.com [benchchem.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Methimepip Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of Methimepip (B1250565) dihydrobromide, a potent and highly selective histamine (B1213489) H3 receptor agonist. It details the discovery, synthesis, mechanism of action, and pharmacological properties of this compound, presenting key data and experimental methodologies for researchers in pharmacology and medicinal chemistry.

Discovery and Background

Methimepip, chemically known as 4-(1H-imidazol-4-ylmethyl)-1-methylpiperidine, was first reported in 2005 by a team of researchers led by Kitbunnadaj and Leurs.[1][2] The discovery was the result of a systematic effort to develop potent and selective agonists for the histamine H3 receptor.[1][2] The development strategy involved the chemical modification of known histamine receptor ligands. Specifically, Methimepip is the N-methyl derivative of immepip (B124233), a previously identified potent H3/H4 receptor agonist.[1][2] By introducing a methyl group to the piperidine (B6355638) nitrogen of immepip, the researchers achieved a significant enhancement in selectivity and potency for the H3 receptor.[1][2]

The research demonstrated that Methimepip exhibits high affinity and agonist activity at the human H3 receptor, with over 2000-fold selectivity against the human H4 receptor and more than 10,000-fold selectivity over the H1 and H2 receptors.[1][2] In vivo studies in rats confirmed its ability to act as an H3 receptor agonist, reducing the basal level of brain histamine upon administration.[1][2]

Pharmacological Profile

Methimepip is characterized as an extremely selective and potent histamine H3 receptor agonist.[3] Its pharmacological activity has been quantified through various in vitro and in vivo assays, establishing its high affinity and efficacy.

Quantitative Pharmacological Data

The key quantitative parameters defining the pharmacological profile of Methimepip are summarized in the table below.

| Parameter | Receptor/System | Value | Description | Reference |

| pKi | Human Histamine H3 | 9.0 | A measure of binding affinity. Higher values indicate stronger binding. | [1][2][3] |

| pKi | Human Histamine H4 | 5.7 | Demonstrates significantly lower affinity for the H4 receptor. | [3] |

| pKi | Human Histamine H1 | < 5.0 | Indicates negligible binding affinity for the H1 receptor. | [3] |

| pKi | Human Histamine H2 | < 5.0 | Indicates negligible binding affinity for the H2 receptor. | [3] |

| pEC50 | Human Histamine H3 | 9.5 | A measure of the concentration required to elicit 50% of the maximal response. | [1][2] |

| pD2 | Guinea Pig Ileum | 8.26 | A measure of agonist potency in a functional tissue assay. | [1][2][3] |

Synthesis of Methimepip Dihydrobromide

The synthesis of this compound can be achieved through the N-methylation of its precursor, immepip (4-(1H-imidazol-4-ylmethyl)piperidine). A representative synthetic route involves the reductive amination of immepip with formaldehyde (B43269), followed by salt formation using hydrobromic acid.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from immepip.

Materials:

-

Immepip (4-(1H-imidazol-4-ylmethyl)piperidine)

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Ethanol (EtOH), absolute

-

Hydrobromic acid (48% aqueous solution)

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reductive Amination:

-

To a solution of immepip (1.0 eq) in anhydrous dichloromethane (DCM), add formaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Isolation of Free Base:

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude Methimepip as a free base.

-

-

Salt Formation:

-

Dissolve the crude Methimepip free base in a minimal amount of absolute ethanol.

-

Cool the solution in an ice bath.

-

Add hydrobromic acid (2.2 eq) dropwise with stirring.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain this compound as a solid.

-

Mechanism of Action and Signaling Pathway

Methimepip functions as a selective agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin.

Upon binding of Methimepip, the H3 receptor undergoes a conformational change, activating its associated heterotrimeric Gi/o protein. This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which initiate downstream signaling cascades. The primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Key Experimental Methodologies

The pharmacological characterization of Methimepip relies on specific in vitro assays to determine its binding affinity and functional activity at the H3 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Methimepip for the histamine H3 receptor. It involves a competition experiment between the unlabeled compound (Methimepip) and a radiolabeled ligand that has a known high affinity for the receptor, such as [3H]-N-α-methylhistamine ([3H]-NAMH).

Protocol: H3 Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of Methimepip at the human histamine H3 receptor.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

-

Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled ligand for non-specific binding: Clobenpropit (B1669187) or Histamine (10 µM).

-

This compound stock solution and serial dilutions.

-

96-well plates and glass fiber filters (e.g., Unifilter GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-NAMH (typically near its Kd value), and varying concentrations of the test compound, Methimepip.

-

Total and Non-Specific Binding: For total binding wells, no competing unlabeled ligand is added. For non-specific binding (NSB) wells, a high concentration (e.g., 10 µM) of an unlabeled H3 ligand like clobenpropit is added.

-

Incubation: Add the cell membrane preparation (e.g., 15 µg of protein per well) to initiate the binding reaction.[4] Incubate the plate for 2 hours at 25°C to reach equilibrium.[5][6]

-

Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry, then add a scintillation cocktail to each well. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the Methimepip concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Methimepip that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacological analysis of immepip and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of Methimepip Dihydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimepip dihydrobromide is a potent and highly selective histamine (B1213489) H3 receptor (H3R) agonist.[1][2] As a member of the piperidine (B6355638) derivative family, its chemical structure, 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine, features a methyl-substituted piperidine ring linked to an imidazole (B134444) moiety.[3] This compound has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the H3R in the central nervous system. The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, signaling pathways, and relevant experimental protocols.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with histamine receptors.

Table 1: Receptor Binding Affinity of Methimepip

| Receptor | Species | pKi | Ki (nM) | Selectivity over H3R |

| H3 | Human | 9.0 | 1.0 | - |

| H1 | Human | < 5.0 | > 10,000 | > 10,000-fold |

| H2 | Human | < 5.0 | > 10,000 | > 10,000-fold |

| H4 | Human | 5.7 | 200 | 200-fold |

Data compiled from sources.[1][6][7]

Table 2: Functional Activity of Methimepip

| Assay | Species/System | Parameter | Value |

| EFS-evoked contractions | Guinea Pig Ileum | pD2 | 8.26 |

| [³⁵S]GTPγS Binding | HEK-293 cells (recombinant hH3R) | EC50 | ~1 nM |

| [³⁵S]GTPγS Binding | HEK-293 cells (recombinant hH3R) | % of Histamine's Max Response | 75% |

| β-arrestin Recruitment | HEK-293 cells (recombinant hH3R) | EC50 | 17 nM |

| β-arrestin Recruitment | HEK-293 cells (recombinant hH3R) | % of Histamine's Max Activity | 50% |

Data compiled from sources.[1][6][3][7]

Signaling Pathways

Activation of the histamine H3 receptor by Methimepip initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, the cAMP-dependent protein kinase A (PKA) pathway is suppressed. Furthermore, H3R stimulation has been shown to activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. The activation of PI3K subsequently leads to the activation of Akt, which can phosphorylate and inactivate glycogen (B147801) synthase kinase 3β (GSK-3β). Additionally, H3R activation can modulate the activity of phospholipase A2 (PLA2) and inhibit the Na+/H+ exchanger (NHE), influencing intracellular pH and calcium levels.[8]

Caption: Histamine H3 Receptor Signaling Pathway activated by Methimepip.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Methimepip for histamine receptors.

Objective: To quantify the affinity of Methimepip for H3 receptors and its selectivity over other histamine receptor subtypes (H1, H2, H4).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK-293 cells transiently or stably expressing the recombinant human histamine receptor subtypes. Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[2]

-

Competition Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [³H]-N-α-methylhistamine for H3R) is incubated with the cell membranes.[9]

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to reach equilibrium.[2][10]

-

Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[2]

-

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with cold buffer to remove unbound radioligand.[10] The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Methimepip that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of Methimepip to activate G-proteins coupled to the H3 receptor.

Objective: To determine the potency (EC50) and efficacy of Methimepip as an H3R agonist.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the H3R.

-

Assay Procedure:

-

Cell membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and NaCl.[11]

-

Increasing concentrations of this compound are added.

-

The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[11]

-

The mixture is incubated at 30°C for 30-60 minutes.[11]

-

Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Separation and Detection: The assay is terminated by rapid filtration through glass fiber filters. The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.[12]

-

Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal effect (Emax) are determined.

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo bioassay assesses the functional activity of Methimepip on a native tissue preparation.

Objective: To measure the potency (pD2) of Methimepip in inhibiting electrically-induced contractions of the guinea pig ileum, a functional response mediated by presynaptic H3 receptors.

Methodology:

-

Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[13][14][15][16]

-

Experimental Setup: The tissue is connected to an isotonic transducer to record contractions on a kymograph or a digital data acquisition system. The tissue is subjected to electrical field stimulation (EFS) to induce contractions.[1][6]

-

Assay Procedure:

-

After a stabilization period, cumulative concentrations of this compound are added to the organ bath.

-

The inhibitory effect of Methimepip on the EFS-evoked contractions is recorded.

-

-

Data Analysis: A concentration-response curve is constructed by plotting the percentage of inhibition of contraction against the logarithm of the Methimepip concentration. The pD2 value, which is the negative logarithm of the EC50, is calculated from this curve.[1][6]

In Vivo Pharmacological Effects

Methimepip has been shown to exert significant effects in vivo, consistent with its role as an H3R agonist.

-

Neurotransmitter Release: In vivo microdialysis studies in rats have demonstrated that intraperitoneal administration of Methimepip (e.g., 5 mg/kg) reduces the basal level of histamine in the brain to approximately 25% of the baseline.[7] This confirms its function as a presynaptic autoreceptor agonist that inhibits histamine release.

-

Behavioral Effects: In behavioral models, Methimepip has been shown to influence anxiety-like behaviors. For instance, in an open-field test with a novel object, Methimepip enhanced avoidance responses in Wistar rats, suggesting it may facilitate or exacerbate fear responses to novelty.[8]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the pharmacological characterization of a potential H3 receptor agonist like Methimepip.

Caption: General workflow for characterizing an H3 receptor agonist.

Conclusion

This compound is a highly potent and selective histamine H3 receptor agonist with well-characterized in vitro and in vivo pharmacological properties. Its high affinity for the H3R and significant functional agonism make it an invaluable research tool for elucidating the complex roles of the histaminergic system in the brain. The detailed experimental protocols and established signaling pathways described in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other H3R modulators. The data presented herein underscore the potential of targeting the H3 receptor for the development of novel therapeutics for a range of neurological disorders.

References

- 1. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. anilocus.com [anilocus.com]

- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 5. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 6. behaviorcloud.com [behaviorcloud.com]

- 7. Open field test for mice [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. scribd.com [scribd.com]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. m.youtube.com [m.youtube.com]

Methimepip Dihydrobromide (CAS RN: 151070-80-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimepip (B1250565) dihydrobromide is a potent and highly selective histamine (B1213489) H3 receptor (H3R) agonist. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, pharmacology, and mechanism of action. The document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, particularly those focused on the histaminergic system. While extensive pharmacological data is available, this guide also highlights areas where publicly accessible information, such as detailed synthesis protocols and comprehensive toxicology data, is limited.

Introduction

Methimepip, with the IUPAC name 4-(1H-imidazol-4-ylmethyl)-1-methylpiperidine, is a piperidine (B6355638) derivative that has garnered significant interest in neuroscience research.[1] Its high affinity and selectivity for the histamine H3 receptor make it a valuable tool for investigating the physiological and pathological roles of this receptor. The H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Consequently, ligands acting on the H3 receptor, such as Methimepip, have potential therapeutic applications in a range of neurological and psychiatric disorders. This guide synthesizes the current technical knowledge on Methimepip dihydrobromide.

Physicochemical Properties

This compound is the salt form commonly used in research due to its enhanced stability and solubility in aqueous solutions.[1]

| Property | Value | Reference(s) |

| CAS Number | 151070-80-3 | [2] |

| Molecular Formula | C₁₀H₁₇N₃·2HBr | [2] |

| Molecular Weight | 341.09 g/mol | [2] |

| Appearance | Solid | |

| Solubility | Soluble to 100 mM in water; Soluble in DMSO | [1] |

| Storage | Desiccate at room temperature. Some sources recommend storage at 0–4°C in anhydrous conditions to prevent deliquescence. | [1] |

| Stability | The dihydrobromide salt is hygroscopic. The dioxalate salt form exhibits superior stability. | [1] |

| Purity | Typically >98% (HPLC) | [1] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not extensively described in publicly available literature. However, the general synthetic route involves a multi-step process typical for piperidine derivatives.[1] The key steps are:

-

Alkylation: Alkylation of 1-methylpiperidine (B42303) with a protected imidazole-methyl halide.

-

Deprotection: Removal of the protecting group from the imidazole (B134444) moiety.

-

Salt Formation: Reaction with hydrobromic acid (HBr) to yield the dihydrobromide salt.[1]

Reaction progress and product identity are typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Pharmacology

Mechanism of Action

Methimepip is a potent and selective agonist of the histamine H3 receptor.[3] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Agonist binding to the H3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, ultimately leading to the presynaptic inhibition of neurotransmitter release, including histamine itself.[1]

Receptor Binding Affinity and Selectivity

Methimepip exhibits high affinity for the human histamine H3 receptor and remarkable selectivity over other histamine receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Reference(s) |

| Human H3 | 9.0 | [3][4] |

| Human H4 | 5.7 | [4] |

| Human H1 | < 5.0 | [4] |

| Human H2 | < 5.0 | [4] |

This represents a >2000-fold selectivity for the H3 receptor over the H4 receptor and >10000-fold selectivity over H1 and H2 receptors.[3]

Functional Activity

Methimepip acts as a full agonist at the histamine H3 receptor.

| Assay | Species/System | Functional Activity | Reference(s) |

| [³⁵S]GTPγS Binding | HEK-293 cells (recombinant hH3R) | pEC₅₀ = 9.5 | [3] |

| EFS-evoked contractions | Guinea pig ileum | pD₂ = 8.26 | [3][4] |

| β-arrestin recruitment | HEK-293 cells | EC₅₀ = 17 nM (50% activity) | [1] |

The reduced efficacy in β-arrestin recruitment suggests potential biased agonism, which may have implications for receptor desensitization and long-term effects.[1]

In Vivo Pharmacology

-

Neurotransmitter Release: In vivo microdialysis studies in the rat brain have shown that intraperitoneal administration of Methimepip (5 mg/kg) reduces the basal level of brain histamine to approximately 25% of the baseline.[3]

-

Behavioral Effects: In control rats, Methimepip has been shown to reduce the coupling of excitatory post-synaptic field potentials to population spikes and diminish dentate gyrus long-term potentiation (LTP).[5][6]

Toxicology

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing Methimepip are not consistently published. However, based on general methodologies for H3 receptor ligands, the following outlines can be provided as a starting point for assay development.

Radioligand Binding Assay (General Protocol)

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the H3 receptor.

Materials:

-

Cell membranes expressing the histamine H3 receptor (e.g., from HEK-293 or CHO cells).

-

Radioligand: [³H]Nα-methylhistamine.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Thaw and homogenize the cell membrane preparation in ice-cold assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]Nα-methylhistamine at a concentration close to its Kd, and varying concentrations of Methimepip.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This protocol provides a general framework for a functional assay to measure the effect of Methimepip on cAMP levels in cells expressing the H3 receptor.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the histamine H3 receptor.

-

Test compound: this compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a suitable microplate and culture overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of Methimepip for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a further defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Analyze the data to determine the EC₅₀ value of Methimepip for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Microdialysis (General Protocol for Histamine Measurement)

This is a generalized protocol for measuring extracellular histamine levels in the rat brain following the administration of Methimepip.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Ringer's solution (perfusion fluid).

-

This compound solution for injection.

-

Fraction collector.

-

HPLC system with fluorescence detection for histamine analysis.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a microdialysis probe into the brain region of interest (e.g., hypothalamus or prefrontal cortex).[7]

-

Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).[7]

-

Allow for a stabilization period to obtain a stable baseline of histamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection tubes containing a small amount of acid to prevent histamine degradation.[7]

-

Administer this compound (e.g., 5 mg/kg, i.p.).[3]

-

Continue collecting dialysate samples to monitor changes in extracellular histamine levels.

-

Analyze the histamine content in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection.[7]

Conclusion

This compound is a powerful research tool for elucidating the role of the histamine H3 receptor in the central nervous system. Its high potency and selectivity make it an ideal agonist for in vitro and in vivo studies. This technical guide has summarized the key physicochemical and pharmacological properties of Methimepip, providing a foundation for its use in research. However, it is important to note the current limitations in publicly available data, particularly regarding detailed synthesis procedures and comprehensive toxicological information. Further research in these areas would be beneficial for the broader scientific community and for the potential future development of H3 receptor-targeted therapeutics.

References

- 1. This compound (817636-54-7) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 817636-54-7 | Tocris Bioscience [tocris.com]

- 5. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of the histamine H(3) receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methimepip Dihydrobromide: A Technical Guide for Researchers

An In-depth Technical Guide on the Molecular Structure, Properties, and Pharmacological Profile of Methimepip (B1250565) Dihydrobromide for Researchers, Scientists, and Drug Development Professionals.

Introduction

Methimepip dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor. Its high affinity and specificity make it a valuable pharmacological tool for investigating the physiological and pathological roles of the H3 receptor in the central nervous system and periphery. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols relevant to its study.

Molecular Structure and Properties

Methimepip, chemically known as 4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidine, is a synthetic compound featuring a methyl-substituted piperidine (B6355638) ring linked to an imidazole (B134444) moiety. The dihydrobromide salt form enhances its stability and solubility.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidine dihydrobromide | |

| Molecular Formula | C₁₀H₁₇N₃·2HBr | [1] |

| Molecular Weight | 341.09 g/mol | [1] |

| CAS Number | 817636-54-7 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in water | |

| SMILES | CN1CCC(CC2=CNC=N2)CC1.Br.Br | |

| InChI Key | KIAVPENCSGKVQP-UHFFFAOYSA-N |

Pharmacological Properties

Methimepip is characterized by its high affinity and selectivity for the histamine H3 receptor. The following table summarizes its key pharmacological parameters.

| Parameter | Value | Species/Assay System | Reference |

| pKi (hH3 Receptor) | 9.0 | Human | [1] |

| pKi (hH4 Receptor) | 5.7 | Human | [1] |

| pKi (hH1 Receptor) | < 5.0 | Human | [1] |

| pKi (hH2 Receptor) | < 5.0 | Human | [1] |

| pD₂ (Guinea Pig Ileum Contraction) | 8.26 | Guinea Pig | [1] |

Synthesis and Characterization

Representative Synthetic Pathway

Caption: A potential synthetic route for this compound.

Detailed Protocol (Representative):

-

N-methylation of 4-(1H-Imidazol-4-ylmethyl)piperidine: To a solution of 4-(1H-imidazol-4-ylmethyl)piperidine in a suitable solvent (e.g., methanol (B129727) or dichloromethane), an excess of aqueous formaldehyde (B43269) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.

-

Salt Formation: The purified methimepip free base is dissolved in a suitable solvent (e.g., ethanol (B145695) or diethyl ether). Two equivalents of hydrobromic acid (HBr) are added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the purity assessment of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

-

Solvent: Deuterated methanol (CD₃OD) or deuterium (B1214612) oxide (D₂O).

-

¹H NMR: Expected signals would include those for the imidazole ring protons, the piperidine ring protons, the methylene (B1212753) bridge protons, and the N-methyl protons.

-

¹³C NMR: Expected signals would correspond to the carbons of the imidazole and piperidine rings, the methylene bridge, and the N-methyl group.

Pharmacological Activity and Mechanism of Action

Methimepip acts as a selective agonist at the histamine H3 receptor. H3 receptors are primarily located on presynaptic nerve terminals and function as autoreceptors to inhibit the synthesis and release of histamine. They also act as heteroreceptors to modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin.

Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor by an agonist like methimepip initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: Simplified signaling pathway of the Histamine H3 receptor.

Experimental Protocols

In Vitro Assay: Electrically Stimulated Guinea Pig Ileum Contraction

This assay is a classic functional bioassay used to determine the potency of H3 receptor agonists. Agonists inhibit the electrically induced contractions of the guinea pig ileum by acting on presynaptic H3 receptors on cholinergic nerves.

Experimental Workflow:

Caption: Workflow for the guinea pig ileum contraction assay.

Detailed Protocol:

-

Tissue Preparation: A male guinea pig is euthanized by a humane method. A segment of the ileum is isolated and placed in a petri dish containing warm, oxygenated Tyrode's solution. The lumen is gently flushed to remove its contents.

-

Mounting: A 2-3 cm segment of the ileum is mounted in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The tissue is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

-

Electrical Field Stimulation (EFS): The tissue is stimulated with platinum electrodes using square-wave pulses (e.g., 0.1 Hz frequency, 1 ms (B15284909) duration, supramaximal voltage). This will induce regular, twitch-like contractions.

-

Drug Addition: Once stable contractions are achieved, cumulative concentrations of this compound are added to the organ bath. The inhibitory effect on the EFS-induced contractions is recorded.

-

Data Analysis: The percentage inhibition of the contraction amplitude is calculated for each concentration of methimepip. A concentration-response curve is plotted, and the pD₂ value (the negative logarithm of the EC₅₀) is determined.

Conclusion

This compound is a powerful and selective tool for the study of the histamine H3 receptor. Its well-defined molecular structure and pharmacological properties, combined with established in vitro and in vivo experimental models, make it an invaluable compound for researchers in pharmacology, neuroscience, and drug development. This guide provides a foundational understanding of this compound and detailed protocols to facilitate its use in a research setting.

References

The Role of Methimepip Dihydrobromide in CNS Histamine Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimepip (B1250565) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R). Contrary to mechanisms that would enhance histamine release, Methimepip's primary role in the central nervous system (CNS) is to suppress it. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop that inhibits both histamine synthesis and its release. By activating this receptor, Methimepip effectively reduces the levels of histamine in the neuronal synapse. This technical guide provides a comprehensive overview of the pharmacology of Methimepip, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. This document serves as a critical resource for professionals investigating the histaminergic system and the therapeutic potential of H3 receptor ligands.

Introduction: The Histamine H3 Receptor and Methimepip

The histamine H3 receptor is a Gi/o protein-coupled receptor predominantly expressed in the central nervous system.[1][2] It is primarily located on the presynaptic terminals of histaminergic neurons, where it acts as an autoreceptor to inhibit histamine release.[1][3] Additionally, H3 receptors are found as heteroreceptors on other, non-histaminergic neurons, where they modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin.[1]

Methimepip, chemically known as 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine, is a potent and selective H3 receptor agonist.[4] Its dihydrobromide salt form enhances stability and solubility for research applications.[5] As an agonist, Methimepip mimics the action of endogenous histamine at the H3 autoreceptor, leading to a significant reduction in histamine release in the CNS.[4] This inhibitory action makes it a valuable pharmacological tool for studying the roles of the histaminergic system in various physiological processes, including sleep-wake cycles, cognition, and synaptic plasticity.[6]

Mechanism of Action

The net effect of these pathways is a powerful suppression of histamine release from the neuron.

Signaling Pathway Diagram

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of adenylyl cyclase 1 (AC1) and exchange protein directly activated by cAMP (EPAC) restores ATP-sensitive potassium (KATP) channel activity after chronic opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition by adenylyl cyclase-cAMP system of ET-1-induced HSP27 in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methimepip Dihydrobromide: A Technical Guide to its High Selectivity for the Histamine H3 Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the selective pharmacology of methimepip (B1250565) dihydrobromide, a potent histamine (B1213489) H3 receptor (H3R) agonist. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key binding affinity and functional activity data, details common experimental methodologies, and visualizes the underlying molecular and experimental processes.

Executive Summary